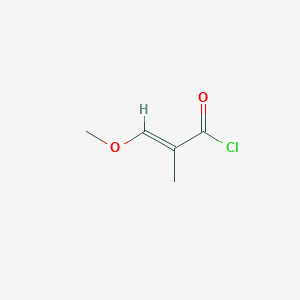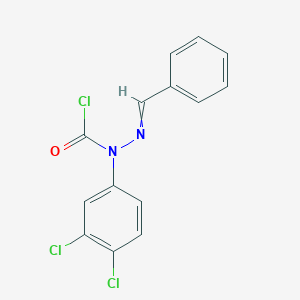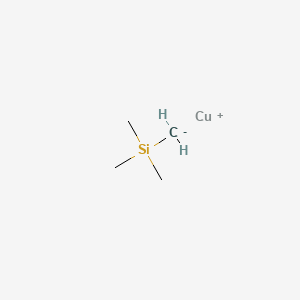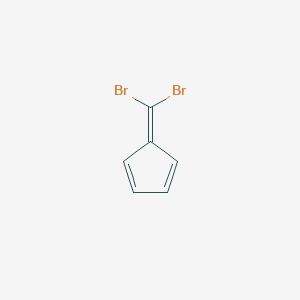
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodophenyl group and an isothiocyanato group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic substitution reaction using iodine and a suitable catalyst.
Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced by reacting the corresponding amine with thiophosgene or a similar reagent under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The isothiocyanato group can participate in coupling reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Thiourea Derivatives: Formed through the reaction of the isothiocyanato group with amines.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions at the iodine atom.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: It is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole involves its interaction with biological molecules through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The iodophenyl group can enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: Known for its use as an indicator of respiratory activity in bacteria.
N-(4-Iodophenyl)-β-alanine Derivatives: These compounds exhibit various biological activities, including antibacterial and anticancer properties.
Uniqueness
2-(4-Iodophenyl)-6-isothiocyanato-1,3-benzothiazole is unique due to its combination of an iodophenyl group and an isothiocyanato group on the benzothiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
53544-86-8 |
|---|---|
Formule moléculaire |
C14H7IN2S2 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-6-isothiocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C14H7IN2S2/c15-10-3-1-9(2-4-10)14-17-12-6-5-11(16-8-18)7-13(12)19-14/h1-7H |
Clé InChI |
URTRHOZQDFEFKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N=C=S)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)



![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)


![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)


